molecular formula C21H18FNO5 B2392136 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine CAS No. 1030096-41-3

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine

Cat. No. B2392136
CAS RN: 1030096-41-3
M. Wt: 383.375
InChI Key: HRNCVGWXPWGPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of morpholine derivatives. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine in lab experiments is its potential use as a diagnostic tool for cancer. The compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the compound's potential use as a diagnostic tool for cancer could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 1-(2-aminoethyl)pyrrolidine, followed by the reaction of the resulting product with 4-(methoxycarbonyl)benzoyl chloride and morpholine. The final product is obtained by purification using column chromatography. Other methods that have been used for the synthesis of this compound include the reaction of 4-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting product with 1-(2-aminoethyl)pyrrolidine and 4-(methoxycarbonyl)benzoyl chloride.

Scientific Research Applications

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a diagnostic tool for cancer. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-9-7-14(22)8-10-15)20(25)17-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCVGWXPWGPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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